4-Butoxyphenylacetonitrile

Physicochemical properties Lipophilicity SAR

4-Butoxyphenylacetonitrile (CAS: 38746-93-9) is a para-substituted phenylacetonitrile derivative with the molecular formula C12H15NO and a molecular weight of 189.25 g/mol. It is characterized by a n-butoxy substituent on the aromatic ring.

Molecular Formula C12H15NO
Molecular Weight 189.25 g/mol
CAS No. 38746-93-9
Cat. No. B1267045
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Butoxyphenylacetonitrile
CAS38746-93-9
Molecular FormulaC12H15NO
Molecular Weight189.25 g/mol
Structural Identifiers
SMILESCCCCOC1=CC=C(C=C1)CC#N
InChIInChI=1S/C12H15NO/c1-2-3-10-14-12-6-4-11(5-7-12)8-9-13/h4-7H,2-3,8,10H2,1H3
InChIKeySKTHXBXIQFAXPC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Butoxyphenylacetonitrile (CAS: 38746-93-9) Technical Baseline and Procurement Specifications


4-Butoxyphenylacetonitrile (CAS: 38746-93-9) is a para-substituted phenylacetonitrile derivative with the molecular formula C12H15NO and a molecular weight of 189.25 g/mol. It is characterized by a n-butoxy substituent on the aromatic ring [1]. This compound is primarily utilized as a synthetic intermediate in organic chemistry and materials science research. Commercially, it is available in purities ranging from 95% to 98% and is typically supplied as a liquid .

Critical Differentiator: Why 4-Butoxyphenylacetonitrile (CAS: 38746-93-9) is Not Interchangeable with Shorter-Chain Alkoxy Analogs


Substituting 4-Butoxyphenylacetonitrile with a closely related analog like 4-methoxyphenylacetonitrile (CAS: 104-47-2) or 4-ethoxyphenylacetonitrile (CAS: 6775-77-5) is not chemically or functionally equivalent. The length of the para-alkoxy chain directly modulates key physicochemical properties, including hydrophobicity and solubility, which are critical determinants of compound behavior in synthetic applications . As the alkoxy chain length increases from methoxy to butoxy, the compound's lipophilicity rises, altering its retention time in reverse-phase chromatography and its partition coefficient in biphasic reaction mixtures . These differences can significantly impact reaction kinetics, purification strategies, and the ultimate performance of the compound as a synthetic intermediate.

Quantitative Selection Criteria: Comparative Performance Data for 4-Butoxyphenylacetonitrile (CAS: 38746-93-9)


Physicochemical Differentiation: Increased Lipophilicity vs. Shorter Alkoxy Analogs

A direct comparison of physicochemical properties shows that 4-Butoxyphenylacetonitrile is significantly more lipophilic than its methoxy and ethoxy analogs. The presence of the longer four-carbon alkoxy chain increases the compound's calculated partition coefficient (LogP) to 2.93, in contrast to the lower lipophilicity expected for 4-methoxyphenylacetonitrile and 4-ethoxyphenylacetonitrile .

Physicochemical properties Lipophilicity SAR

Synthetic Versatility: Distillation Conditions Differentiate it from Lower Homologs

The boiling point of 4-Butoxyphenylacetonitrile under reduced pressure (148°C at 1 mmHg) is notably higher than that of its lower homolog, 4-ethoxyphenylacetonitrile (150-151°C at 11 Torr) . This difference in volatility allows for distinct separation and purification strategies during synthesis.

Organic Synthesis Purification Process Chemistry

Material State and Handling: Physical Form Differentiation

At standard ambient temperature, 4-Butoxyphenylacetonitrile is supplied and handled as a liquid (density ~1.00 g/mL), in contrast to 4-ethoxyphenylacetonitrile, which is a solid with a reported melting point of 44°C .

Physical Properties Material Science Formulation

Primary Application Scenarios: Where 4-Butoxyphenylacetonitrile (CAS: 38746-93-9) Provides a Tangible Advantage


Synthesis of Lipophilic Aromatic Derivatives

Based on its higher LogP value of 2.93, 4-Butoxyphenylacetonitrile is a superior starting material or intermediate for the synthesis of more hydrophobic target molecules. Its increased lipophilicity compared to methoxy or ethoxy analogs makes it particularly suitable for preparing compounds intended for non-polar environments or where enhanced membrane permeability is required .

Liquid Crystal Precursor and Materials Science

The para-butoxy substitution pattern is a common motif in the design of liquid crystalline materials. 4-Butoxyphenylacetonitrile serves as a key intermediate for constructing α-cyanostilbene derivatives and other π-conjugated systems. Its liquid state at room temperature can simplify its use as a reagent in solution-phase synthesis of functional materials .

Chemical Process Development Requiring Controlled Volatility

In chemical processes where distillation is a key purification step, the lower volatility of 4-Butoxyphenylacetonitrile (boiling point 148°C at 1 mmHg) provides a distinct advantage. Its behavior under vacuum allows it to be separated from lower-boiling impurities or solvents more effectively than its more volatile ethoxy counterpart .

Neuropharmacology Research Tool

While specific quantitative data for 4-Butoxyphenylacetonitrile is limited, its structural class has been investigated for neuroprotective properties. Preliminary research on related compounds suggests a potential mechanism involving mGluR1 antagonism, making it a relevant scaffold for medicinal chemistry exploration in this field [1].

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